4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 2640892-28-8
VCID: VC11817842
InChI: InChI=1S/C19H24N8O/c1-15-14-17(23-19(22-15)26-10-12-28-13-11-26)24-6-8-25(9-7-24)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol

4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

CAS No.: 2640892-28-8

Cat. No.: VC11817842

Molecular Formula: C19H24N8O

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine - 2640892-28-8

Specification

CAS No. 2640892-28-8
Molecular Formula C19H24N8O
Molecular Weight 380.4 g/mol
IUPAC Name 4-[4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C19H24N8O/c1-15-14-17(23-19(22-15)26-10-12-28-13-11-26)24-6-8-25(9-7-24)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3
Standard InChI Key QMXPWDDMRLTIEH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a central pyrimidine ring (C₄H₄N₂) substituted at three positions:

  • Position 2: A morpholine ring (C₄H₉NO) attached via a single bond.

  • Position 4: A methyl group (-CH₃).

  • Position 6: A piperazine group (C₄H₁₀N₂) further substituted at its fourth position with a pyrazolo[1,5-a]pyrazine moiety (C₆H₄N₄).

This architecture places the compound within the class of nitrogen-rich heterocycles, known for their ability to interact with biological targets such as kinases .

Physicochemical Profile

Based on structural analogs from ChemDiv (Table 1), key properties can be extrapolated:

PropertyValue (Estimated)Source Compound Comparison
Molecular FormulaC₂₀H₂₄N₈OV003-6713 (C₃₂H₃₂N₆O)
Molecular Weight416.47 g/molD430-0178 (381.48 g/mol)
logP (Partition Coefficient)3.2 ± 0.5D430-0178 (logP = 3.07)
Hydrogen Bond Acceptors7V003-6713 (5 acceptors)
Polar Surface Area78.3 ŲMorpholine-containing analogs

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility—a critical feature for drug candidates . The polar surface area aligns with compounds exhibiting oral bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine likely follows a multi-step sequence, as seen in analogous pyrimidine derivatives :

  • Pyrimidine Core Formation:

    • Condensation of guanidine derivatives with β-diketones yields 2,4,6-trisubstituted pyrimidines.

    • Introduction of the methyl group at position 4 via alkylation .

  • Morpholine Incorporation:

    • Nucleophilic aromatic substitution at position 2 using morpholine under catalytic conditions (e.g., Pd/C or CuI) .

  • Piperazine Functionalization:

    • Buchwald-Hartwig coupling to attach piperazine at position 6.

    • Subsequent Suzuki-Miyaura coupling to introduce the pyrazolo[1,5-a]pyrazine group .

Key Reaction Conditions:

  • Temperature: 80–120°C for coupling steps.

  • Catalysts: Pd(dppf)Cl₂ for cross-couplings.

  • Solvents: DMF or THF for polar intermediates .

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The morpholine oxygen and pyrimidine nitrogen atoms may render it susceptible to acidic or basic conditions.

  • Oxidative Stability: The pyrazolo-pyrazine system could undergo oxidation at the N-1 position, necessitating inert atmosphere storage.

Biological Activity and Mechanism

Kinase Inhibition Profile

Structural analogs in the BindingDB database exhibit potent activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . For example:

TargetIC₅₀ (nM)Structural Feature Linked to Activity
PI3Kα12 ± 3Morpholine oxygen interaction
mTOR8 ± 2Pyrimidine-pyrazine stacking
DNA-PK>1000Lack of planar chromophore

The morpholine ring is critical for binding to the kinase hinge region, while the pyrazolo-pyrazine moiety enhances selectivity over related kinases like DNA-PK .

Antiproliferative Effects

In vitro studies on similar compounds demonstrate:

  • GI₅₀ (MCF-7 breast cancer cells): 0.2–1.5 µM .

  • Apoptosis Induction: Caspase-3 activation via mTOR-dependent pathways .

  • Synergy with DNA-Damaging Agents: Enhanced efficacy in combination with cisplatin or radiation .

Challenges and Future Directions

Metabolic Stability

Preliminary data from morpholine-containing analogs indicate extensive hepatic metabolism via CYP3A4, necessitating prodrug strategies or structural modifications .

Toxicity Considerations

  • hERG Inhibition: Piperazine derivatives may prolong QT intervals; in silico screening is advised .

  • Off-Target Effects: Screening against a 50-kinase panel is recommended to ensure specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator